molecular formula C20H27NO3S B12191050 Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine

Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine

Cat. No.: B12191050
M. Wt: 361.5 g/mol
InChI Key: RMOGCSFEKLQKBT-UHFFFAOYSA-N
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Description

Sulfonamides are a class of compounds that have been widely studied for their biological activities, including antibacterial, antiviral, and anti-inflammatory properties . The compound’s structure consists of a cycloheptyl group attached to a naphthyl ring, which is further substituted with a propoxy group and a sulfonyl amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of 4-propoxynaphthylsulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine is unique due to its specific combination of a cycloheptyl group, a naphthyl ring with a propoxy substitution, and a sulfonyl amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H27NO3S

Molecular Weight

361.5 g/mol

IUPAC Name

N-cycloheptyl-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C20H27NO3S/c1-2-15-24-19-13-14-20(18-12-8-7-11-17(18)19)25(22,23)21-16-9-5-3-4-6-10-16/h7-8,11-14,16,21H,2-6,9-10,15H2,1H3

InChI Key

RMOGCSFEKLQKBT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCCC3

Origin of Product

United States

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